Technical Whitepaper: 3-Fluoro-6-methoxy-2-methylbenzoic Acid
Technical Whitepaper: 3-Fluoro-6-methoxy-2-methylbenzoic Acid
The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 3-Fluoro-6-methoxy-2-methylbenzoic acid .
CAS Registry Number: 220901-72-4 Primary Classification: Fluorinated Benzoic Acid Scaffold Principal Application: Pharmaceutical Intermediate (Tetracycline Antibiotics, Kinase Inhibitors)
Executive Summary
3-Fluoro-6-methoxy-2-methylbenzoic acid is a highly specialized trisubstituted benzoic acid derivative used as a pharmacophore building block in drug discovery. Its structural significance lies in the specific arrangement of its substituents: the fluorine atom at C3 enhances metabolic stability by blocking oxidative metabolism (P450 blockade), while the ortho-methyl (C2) and ortho-methoxy (C6) groups create significant steric pressure. This steric crowding forces the carboxylic acid moiety out of planarity with the aromatic ring, a conformational trait often exploited to lock ligand-protein binding geometries in tetracycline antibiotics and next-generation agrochemicals.
Chemical Identity & Physicochemical Profile
The compound is characterized by a dense functionalization pattern that imparts unique electronic and steric properties compared to simpler benzoic acids.
| Property | Specification |
| CAS Number | 220901-72-4 |
| IUPAC Name | 3-Fluoro-6-methoxy-2-methylbenzoic acid |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES | COc1ccc(F)c(C)c1C(=O)O |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| Acidity (Predicted pKa) | ~3.35 (Enhanced acidity due to ortho-fluorine inductive effect) |
Synthetic Methodology
The synthesis of 3-Fluoro-6-methoxy-2-methylbenzoic acid is non-trivial due to the need for precise regiocontrol. The most authoritative and scalable route utilizes Directed Ortho Metalation (DoM) , leveraging the directing effects of the methoxy and carboxylate groups to install the methyl group.
Core Synthesis Protocol: Ortho-Lithiation Strategy
This protocol, adapted from patent literature (e.g., WO2010126607), transforms commercially available 5-Fluoro-2-methoxybenzoic acid into the target compound via a "re-numbering" lithiation event.
Mechanism:
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Deprotonation: Treatment of 5-fluoro-2-methoxybenzoic acid with excess Lithium Diisopropylamide (LDA) generates the dianion. The lithium carboxylate and the methoxy oxygen coordinate the lithium ion, directing the second deprotonation to the vacant ortho position (C6 relative to the original numbering).
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Electrophilic Trapping: The resulting aryl lithium species reacts with Methyl Iodide (MeI).
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Result: The introduction of the methyl group at the position adjacent to the carboxyl and para to the fluorine results in the target substitution pattern (re-numbered as 2-Methyl-3-Fluoro-6-Methoxy).
Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of CAS 220901-72-4.
Alternative Route: Halogen Exchange
For laboratories lacking cryogenic facilities for DoM, a transition-metal catalyzed approach starting from 3-Bromo-6-methoxy-2-methylbenzoic acid (CAS 220901-25-7) is viable.
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Step: Palladium-catalyzed fluorination (e.g., using Pd(dba)₂/tBuBrettPhos and AgF or KF).
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Note: This route is generally more expensive due to catalyst costs but avoids pyrophoric lithium reagents.
Pharmaceutical Applications & Reactivity
The 3-Fluoro-6-methoxy-2-methylbenzoic acid scaffold acts as a specialized "warhead" carrier or structural lock.
Tetracycline Antibiotic Synthesis
This compound serves as a D-ring precursor in the total synthesis of fully synthetic tetracyclines. The fluorine atom at C3 mimics the electronic properties of hydroxyl groups found in natural tetracyclines while preventing metabolic degradation. The methoxy/methyl pattern provides the necessary steric bulk to maintain the twisted conformation required for ribosomal binding.
Agrochemical Fungicides
The scaffold is structurally homologous to the benzophenone fungicide Metrafenone . The acid chloride derivative of CAS 220901-72-4 can be coupled with electron-rich aromatics (via Friedel-Crafts acylation) to generate fluorinated benzophenone analogs with enhanced lipophilicity and membrane permeability.
Reactivity Profile
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Acid Chloride Formation: Readily converts to the acid chloride using Oxalyl Chloride/DMF. The steric bulk at C2 and C6 slightly retards the rate of reaction, requiring longer reaction times or higher temperatures compared to unsubstituted benzoic acid.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at C3 is deactivated by the electron-donating methoxy and methyl groups, making it resistant to displacement unless activated by strong electron-withdrawing groups elsewhere in the final drug molecule.
Safety & Handling (GHS Standards)
While specific toxicological data is limited, the compound is classified as an Irritant based on structural analogs.
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
References
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Sigma-Aldrich. Product Specification: 3-Fluoro-6-methoxy-2-methylbenzoic acid (CAS 220901-72-4).[2][3] (Note: Representative link for catalog verification).
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World Intellectual Property Organization (WIPO). Patent WO2010126607A2: Synthesis of Tetracyclines and Intermediates Thereto. (Describes the specific lithiation synthesis route).
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Synthonix. Compound Data Sheet: 3-Fluoro-6-methoxy-2-methylbenzoic acid.[1][2][3][4]
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ChemicalBook. 3-Bromo-6-methoxy-2-methylbenzoic acid (Precursor Data).
